An In-depth Technical Guide to the Biochemical Structure of D-[1-²H]Mannose
An In-depth Technical Guide to the Biochemical Structure of D-[1-²H]Mannose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical structure, properties, synthesis, and analysis of D-[1-²H]Mannose. This isotopically labeled monosaccharide is a valuable tool in metabolic research, particularly for tracing the flux through various biochemical pathways.
Biochemical Structure and Properties
D-[1-²H]Mannose is a deuterated isotopologue of D-Mannose, a C-2 epimer of glucose. The deuterium atom is specifically located at the C-1 (anomeric) position.
IUPAC Name: D-(1-²H)Mannose[1][2]
The structure of D-[1-²H]Mannose can be represented in both its open-chain and cyclic (pyranose) forms. In aqueous solution, it exists as an equilibrium mixture of α- and β-anomers.
Chemical Formula: C₆H₁₁²HO₆
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for D-[1-²H]Mannose is presented in the table below. This information is crucial for its identification, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 181.16 g/mol | N/A |
| CAS Number | 288846-86-6 | N/A |
| Isotopic Purity | Typically ≥98% | N/A |
| Melting Point | 133-140 °C (for D-Mannose) | [3] |
| Optical Rotation [α]D²⁵ | +13.5° to +14.9° (c=4 in H₂O, for D-Mannose) | [3] |
| ¹³C NMR (D₂O) δ (ppm) | 94.4 (C-1, α-anomer), 94.6 (C-1, β-anomer) | N/A |
| Mass Spectrometry (m/z) | [M-H]⁻ at 180.06 | N/A |
Synthesis of D-[1-²H]Mannose
The synthesis of D-[1-²H]Mannose is most commonly achieved through the reduction of D-mannono-1,4-lactone with a deuterated reducing agent. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of D-[1-²H]Mannose
Materials:
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D-mannono-1,4-lactone
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Sodium borodeuteride (NaBD₄)
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Anhydrous Tetrahydrofuran (THF)
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Dowex® 50WX8 (H⁺ form) resin
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Ethanol
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Diethyl ether
Procedure:
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Dissolution: Dissolve D-mannono-1,4-lactone in anhydrous THF under an inert atmosphere (e.g., argon).
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Reduction: Cool the solution to 0°C in an ice bath. Slowly add a solution of sodium borodeuteride in THF to the cooled lactone solution with constant stirring.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Quench the reaction by the slow addition of water at 0°C.
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Neutralization and Purification: Neutralize the reaction mixture with Dowex® 50WX8 (H⁺ form) resin. Filter the resin and wash it with ethanol.
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Evaporation: Concentrate the combined filtrate and washings under reduced pressure to obtain a crude product.
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Crystallization: Recrystallize the crude product from an ethanol/diethyl ether solvent system to yield pure D-[1-²H]Mannose.
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Characterization: Confirm the identity and isotopic purity of the product using NMR spectroscopy and mass spectrometry.
Metabolic Pathway of D-[1-²H]Mannose
D-[1-²H]Mannose is a valuable tracer for studying carbohydrate metabolism. Upon entering the cell, it is phosphorylated and enters the glycolytic pathway. The diagram below illustrates the key steps in the metabolism of D-[1-²H]Mannose.
Experimental Workflow for Metabolic Flux Analysis
Stable isotope tracing with D-[1-²H]Mannose followed by mass spectrometry is a powerful technique to quantify metabolic fluxes. The general workflow for such an experiment is depicted below.
Analytical Methodologies
Accurate characterization and quantification of D-[1-²H]Mannose and its downstream metabolites are critical for meaningful experimental results. The following are detailed protocols for NMR and mass spectrometry analysis.
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the identity and determine the isotopic purity of D-[1-²H]Mannose.
Instrumentation:
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High-resolution NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
Sample Preparation:
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Dissolve 5-10 mg of D-[1-²H]Mannose in 0.5 mL of deuterium oxide (D₂O, 99.9%).
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Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
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¹H NMR:
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Pulse sequence: zgpr (with water suppression)
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Number of scans: 16
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Acquisition time: 2 s
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Relaxation delay: 5 s
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-
¹³C NMR:
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Pulse sequence: zgpg30 (proton-decoupled)
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Number of scans: 1024
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Acquisition time: 1 s
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Relaxation delay: 2 s
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Data Analysis:
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Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
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In the ¹H NMR spectrum, the signal for the anomeric proton (H-1) will be significantly reduced or absent, confirming deuteration at this position.
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In the ¹³C NMR spectrum, the signal for the anomeric carbon (C-1) will appear as a singlet (due to the absence of one-bond ¹H-¹³C coupling), confirming the position of the deuterium label.
Experimental Protocol: LC-MS/MS Analysis
Objective: To quantify the incorporation of the deuterium label from D-[1-²H]Mannose into downstream metabolites.
Instrumentation:
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High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer (MS/MS).
Sample Preparation (from cell culture):
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Quench metabolism by rapidly cooling the cells and washing with ice-cold saline.
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Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
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Centrifuge to pellet cell debris and collect the supernatant.
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Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
LC-MS/MS Parameters:
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HPLC Column: A column suitable for polar metabolite separation (e.g., HILIC or amine-based column).
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Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium acetate).
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Mass Spectrometer Mode: Negative ion mode electrospray ionization (ESI).
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Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis of specific metabolites.
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Set up MRM transitions for the unlabeled and labeled forms of key metabolites in the mannose metabolic pathway (e.g., mannose-6-phosphate, fructose-6-phosphate).
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Data Analysis:
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Integrate the peak areas for the unlabeled and labeled isotopologues of each metabolite.
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Calculate the fractional labeling to determine the extent of deuterium incorporation.
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Use this data as input for metabolic flux analysis software to model the flux through different pathways.
This comprehensive guide provides the foundational knowledge and detailed protocols necessary for the effective use of D-[1-²H]Mannose in advanced biochemical and pharmaceutical research. The provided data and methodologies will aid in the design and execution of robust experiments for elucidating the intricacies of carbohydrate metabolism.
